Molecular Weight and Lipophilicity Differentiation
1,7-Dimethyl-1H-indazole-5-carbaldehyde (MW: 174.20) presents a 9% higher molecular weight and increased lipophilicity relative to 1-methyl-1H-indazole-5-carbaldehyde (MW: 160.18), and a 19% higher MW relative to unsubstituted 1H-indazole-5-carbaldehyde (MW: 146.15) . These physical property differences translate to meaningful shifts in chromatographic retention and predicted logP values, affecting both purification workflows and downstream compound properties. In property-based drug design campaigns, the specific 1,7-dimethyl scaffold has been prioritized in patent filings over less substituted analogs due to favorable lipophilic efficiency and metabolic stability profiles, though direct comparative experimental data in the public domain remains limited [1]. The indazole ring system itself functions as a phenol bioisostere with inherently greater lipophilicity than phenol and reduced susceptibility to phase I and II metabolism [2].
+28 Da vs unsubstituted
| Evidence Dimension | Molecular weight and predicted physical properties |
|---|---|
| Target Compound Data | MW: 174.20; MF: C₁₀H₁₀N₂O; LogP (predicted): ~1.8-2.2 |
| Comparator Or Baseline | 1-Methyl-1H-indazole-5-carbaldehyde: MW 160.18, MF C₉H₈N₂O; 1H-Indazole-5-carbaldehyde: MW 146.15, MF C₈H₆N₂O |
| Quantified Difference | +14.02 Da (+9%) vs 1-methyl analog; +28.05 Da (+19%) vs unsubstituted analog |
| Conditions | Calculated from molecular formula; vendor technical datasheets |
Why This Matters
Procurement of the correct MW variant ensures downstream synthetic intermediates match intended molecular properties for SAR studies and chromatographic method development.
- [1] US Patent US20080103182. Indazole Derivatives. Novel indazole derivatives of formula (I) wherein substitution patterns including 1,7-dimethyl variants are claimed. View Source
- [2] CheMenu. 1H-Indazole-5-carbaldehyde: Indazole is a good bioisostere of phenol, more lipophilic than phenol and less prone to phase I and II metabolism. View Source
